molecular formula C14H12BrFN2O2 B8391374 N-(1-(3-bromophenyl)ethyl)-5-fluoro-2-nitrobenzenamine

N-(1-(3-bromophenyl)ethyl)-5-fluoro-2-nitrobenzenamine

Cat. No.: B8391374
M. Wt: 339.16 g/mol
InChI Key: KKEFYTGADFFLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3-bromophenyl)ethyl)-5-fluoro-2-nitrobenzenamine is a useful research compound. Its molecular formula is C14H12BrFN2O2 and its molecular weight is 339.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12BrFN2O2

Molecular Weight

339.16 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-5-fluoro-2-nitroaniline

InChI

InChI=1S/C14H12BrFN2O2/c1-9(10-3-2-4-11(15)7-10)17-13-8-12(16)5-6-14(13)18(19)20/h2-9,17H,1H3

InChI Key

KKEFYTGADFFLHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(3-bromophenyl)ethanamine (1.0 g, 5.0 mmol), 2,4-difluoro-1-nitrobenzene (0.8 g, 5.0 mmol), N,N-diisopropylethylamine (1.7 mL, 10.0 mmol) and acetonitrile (20 mL) was stirred for 18 h and concentrated in vacuo. The residue was dissolved in ethyl acetate; this solution was washed with water, dried over Na2SO4 and concentrated in vacuo to yield the title compounds as a yellow oil (1.25 g, 74%). 1H NMR (400 MHz, CDCl3): δ 8.51 (d, 1 H), 8.25 (m, 1 H), 7.48 (s, 1 H), 7.41 (m, 1 H), 7.25 (m, 2 H), 6.36 (m, 1 H), 6.24 (m, 1 H), 4.55 (m, 1 H), 1.63 (d, 3 H). MS (ESI) m/z: Calculated: 338; Observed: 339 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
74%

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